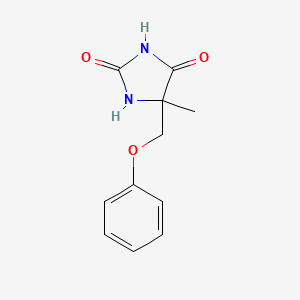
3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid ist eine synthetische organische Verbindung, die zur Klasse der Benzamide gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid beinhaltet typischerweise die Reaktion von 3,4-Dichlorbenzoylchlorid mit 4-Chlorbenzylidenhydrazin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von automatisierten Reaktoren und Durchflussreaktionen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können fortschrittliche Reinigungsverfahren wie Hochleistungsflüssigchromatographie (HPLC) eingesetzt werden, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzamiden oder Hydrazonen.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle.
Biologie: Studien zu seinen potenziellen biologischen Aktivitäten wie antimikrobielle und krebshemmende Eigenschaften.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Anwendungen, einschließlich seiner Rolle als Leitverbindung in der Arzneimittelforschung.
Industrie: Verwendung bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Agrochemikalien und Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von 3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Prozesse führt. So kann sie beispielsweise die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, und so krebshemmende Eigenschaften zeigen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,4-Dichlor-N-(2,4-Dichlorbenzyliden)anilin
- 4-Brom-N-(3,4-Dichlorbenzyliden)anilin
- 3,5-Dichlor-N-(4-Chlorphenyl)benzamid
Einzigartigkeit
3,4-Dichlor-N-(2-(2-(4-Chlorbenzyliden)hydrazino)-2-oxoethyl)benzamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. dem Vorhandensein sowohl von Dichlor- als auch Chlorbenzyliden-Gruppen. Diese Merkmale tragen zu seiner besonderen chemischen Reaktivität und seinen potenziellen Anwendungen bei. Im Vergleich zu ähnlichen Verbindungen kann es eine verbesserte biologische Aktivität oder Stabilität aufweisen, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke macht.
Eigenschaften
CAS-Nummer |
765276-43-5 |
|---|---|
Molekularformel |
C16H12Cl3N3O2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
3,4-dichloro-N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-12-4-1-10(2-5-12)8-21-22-15(23)9-20-16(24)11-3-6-13(18)14(19)7-11/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI-Schlüssel |
YEXRHOCDVMZYMX-ODCIPOBUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)



![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)
![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)
![(2-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006479.png)
